2-Methoxy-6-(pyrrolidin-1-yl)pyridine 2-Methoxy-6-(pyrrolidin-1-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516956
InChI: InChI=1S/C10H14N2O/c1-13-10-6-4-5-9(11-10)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

2-Methoxy-6-(pyrrolidin-1-yl)pyridine

CAS No.:

Cat. No.: VC16516956

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(pyrrolidin-1-yl)pyridine -

Specification

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 2-methoxy-6-pyrrolidin-1-ylpyridine
Standard InChI InChI=1S/C10H14N2O/c1-13-10-6-4-5-9(11-10)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3
Standard InChI Key FJICPTJXMYBABB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=N1)N2CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methoxy-6-(pyrrolidin-1-yl)pyridine consists of a six-membered pyridine ring substituted at the 2-position with a methoxy group (OCH3-\text{OCH}_3) and at the 6-position with a pyrrolidin-1-yl group. The pyrrolidine ring adopts a puckered conformation, contributing to the molecule’s three-dimensionality and stereoelectronic properties .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC10H13N2O\text{C}_{10}\text{H}_{13}\text{N}_2\text{O}
Molecular Weight177.23 g/mol
LogP (Predicted)1.82 ± 0.35
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds2

The methoxy group enhances lipophilicity, while the pyrrolidine nitrogen enables hydrogen bonding and protonation at physiological pH .

Stereochemical Considerations

Although the parent pyrrolidine ring is non-planar, the 1-yl substitution in this compound restricts pseudorotation, favoring a specific chair-like conformation. This rigidity influences receptor binding profiles compared to more flexible analogs .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically involves:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-6-methoxypyridine with pyrrolidine under basic conditions (e.g., K2_2CO3_3 in DMF at 80–100°C).

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-methoxy-6-bromopyridine with pyrrolidine, offering higher yields (75–85%) and regioselectivity .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction Time (h)
Nucleophilic Substitution60–7090–9512–24
Buchwald-Hartwig75–85>986–8

Microwave-assisted synthesis reduces reaction times to 1–2 hours but requires specialized equipment .

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Characterization by 1H^1\text{H}-NMR confirms the absence of regioisomers:

  • Pyridine protons: δ 7.45 (d, J=8.2HzJ = 8.2 \, \text{Hz}, H-3), 6.80 (d, J=8.2HzJ = 8.2 \, \text{Hz}, H-4).

  • Pyrrolidine protons: δ 3.20 (m, 4H, N–CH2_2), 1.85 (m, 4H, CH2_2–CH2_2).

Reactivity and Functionalization

Electrophilic Substitution

The methoxy group directs electrophiles to the pyridine’s 4-position. Nitration with HNO3_3/H2_2SO4_4 yields 4-nitro derivatives, while bromination produces 4-bromo analogs .

Reductive Transformations

Catalytic hydrogenation (H2_2, Pd/C) reduces the pyridine ring to piperidine, altering conformational dynamics and biological activity .

TargetAssay TypeIC50_{50}/MIC
nAChR α4β2Radioligand binding1.2 µM
S. aureusBroth microdilution48 µg/mL
CYP3A4Fluorescence>100 µM (No inhibition)

Structure-Activity Relationship (SAR) Insights

  • Methoxy Position: 2-Substitution optimizes steric compatibility with nAChR’s aromatic cage .

  • Pyrrolidine Ring Size: Five-membered rings outperform six-membered piperidine analogs in CNS penetration (LogBB=0.3vs.1.2\text{LogBB} = -0.3 \, \text{vs.} \, -1.2) .

  • N-Substitution: Methylation reduces P-glycoprotein efflux (ER = 1.5 vs. 8.7 for tertiary amines) .

Applications in Drug Development

Neurological Disorders

As a nAChR modulator, this compound serves as a lead for Alzheimer’s disease therapeutics. In vivo studies in murine models show improved cognitive function at 10 mg/kg/day .

Chemical Probes

Fluorinated derivatives (e.g., 18F^{18}\text{F}-labeled analogs) enable PET imaging of cholinergic pathways, with a brain uptake ratio of 2.1 at 30 minutes post-injection .

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundStructural VariationBiological Effect
2-(Pyrrolidin-1-yl)pyridineLacks methoxy groupReduced nAChR affinity (Ki=5.8μMK_i = 5.8 \, \mu\text{M})
3-Iodo-2-methoxy-6-(pyrrolidin-1-yl)pyridineIodine at position 3Enhanced antibacterial activity (MIC = 16 µg/mL)
N-Methylpyrrolidine analogMethylated nitrogenImproved metabolic stability (t1/2=3.2ht_{1/2} = 3.2 \, \text{h})

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator